tert-Butyl 4-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
tert-Butyl 4-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic oxindole derivative Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps. One efficient route involves the cyclization of ethyl 2-oxindoline-5-carboxylate, followed by dianion alkylation and demethylation . The reaction conditions often require the use of Lewis acids and other catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and environmentally friendly. Recent strategies have focused on developing methods that do not require chromatographic purification, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, this compound has shown potential as a therapeutic agent. It has been studied for its activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry
In the industrial sector, tert-Butyl 4-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is used in the development of new materials and as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic oxindoles such as:
- Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]
- Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile
Uniqueness
What sets tert-Butyl 4-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate apart is its specific substitution pattern and the presence of the tert-butyl and chloro groups. These functional groups confer unique chemical properties and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H19ClN2O3 |
---|---|
Molecular Weight |
322.78 g/mol |
IUPAC Name |
tert-butyl 4-chloro-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19ClN2O3/c1-15(2,3)22-14(21)19-8-7-16(9-19)12-10(17)5-4-6-11(12)18-13(16)20/h4-6H,7-9H2,1-3H3,(H,18,20) |
InChI Key |
OFKQMNIEJGTWDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC=C3Cl)NC2=O |
Origin of Product |
United States |
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